

Application Notes and Protocols for Tasosartan Administration in Preclinical Animal Models

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Compound of Interest

Compound Name: *Tasosartan*

Cat. No.: *B1682932*

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Introduction

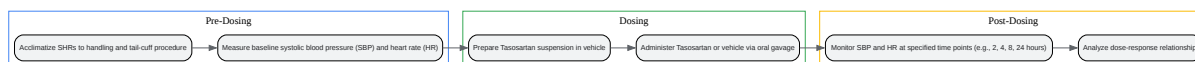
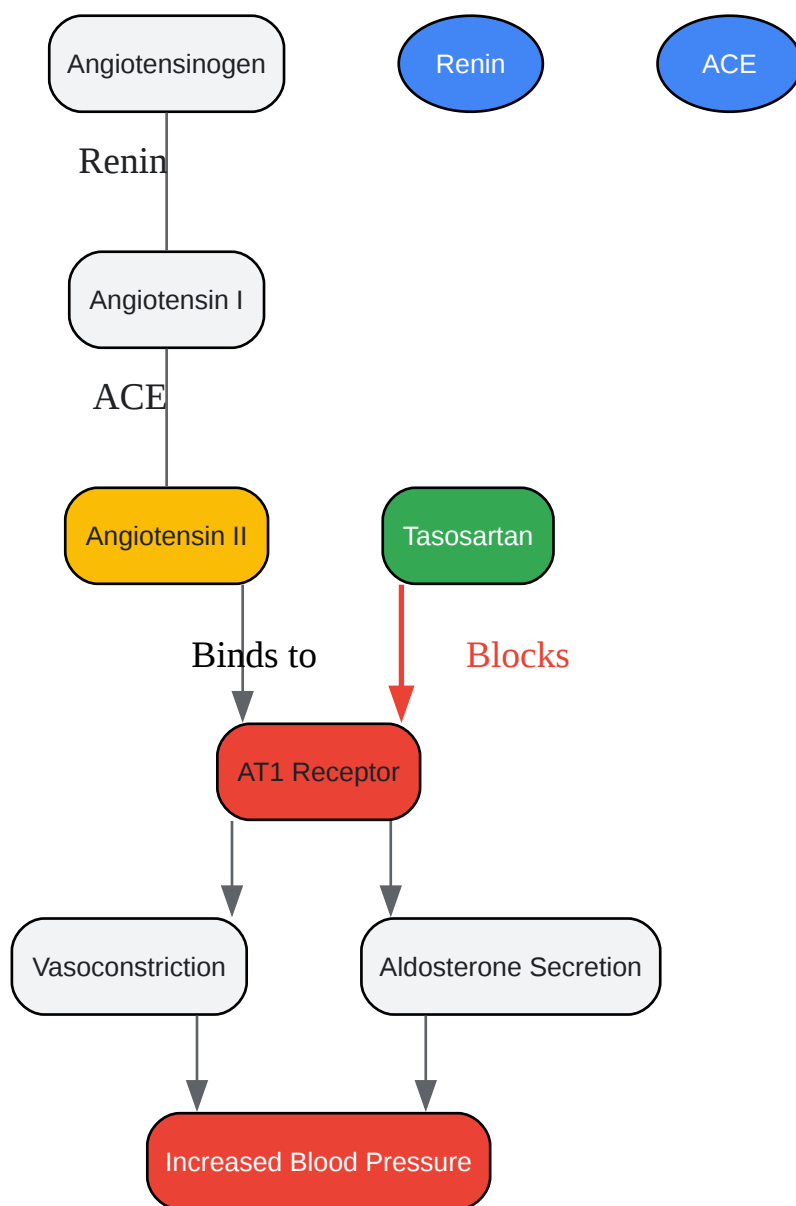
Tasosartan is a potent and selective, orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. It belongs to the "sartan" class of antihypertensive agents that block the renin-angiotensin-aldosterone system (RAAS). **Tasosartan**'s mechanism of action involves the inhibition of angiotensin II from binding to the AT1 receptor, which leads to vasodilation and a reduction in blood pressure. A key feature of **Tasosartan** is its long duration of action, which is largely attributed to its active metabolite, enol**tasosartan**. Enol**tasosartan** exhibits high protein binding and a longer terminal half-life than the parent compound.[1]

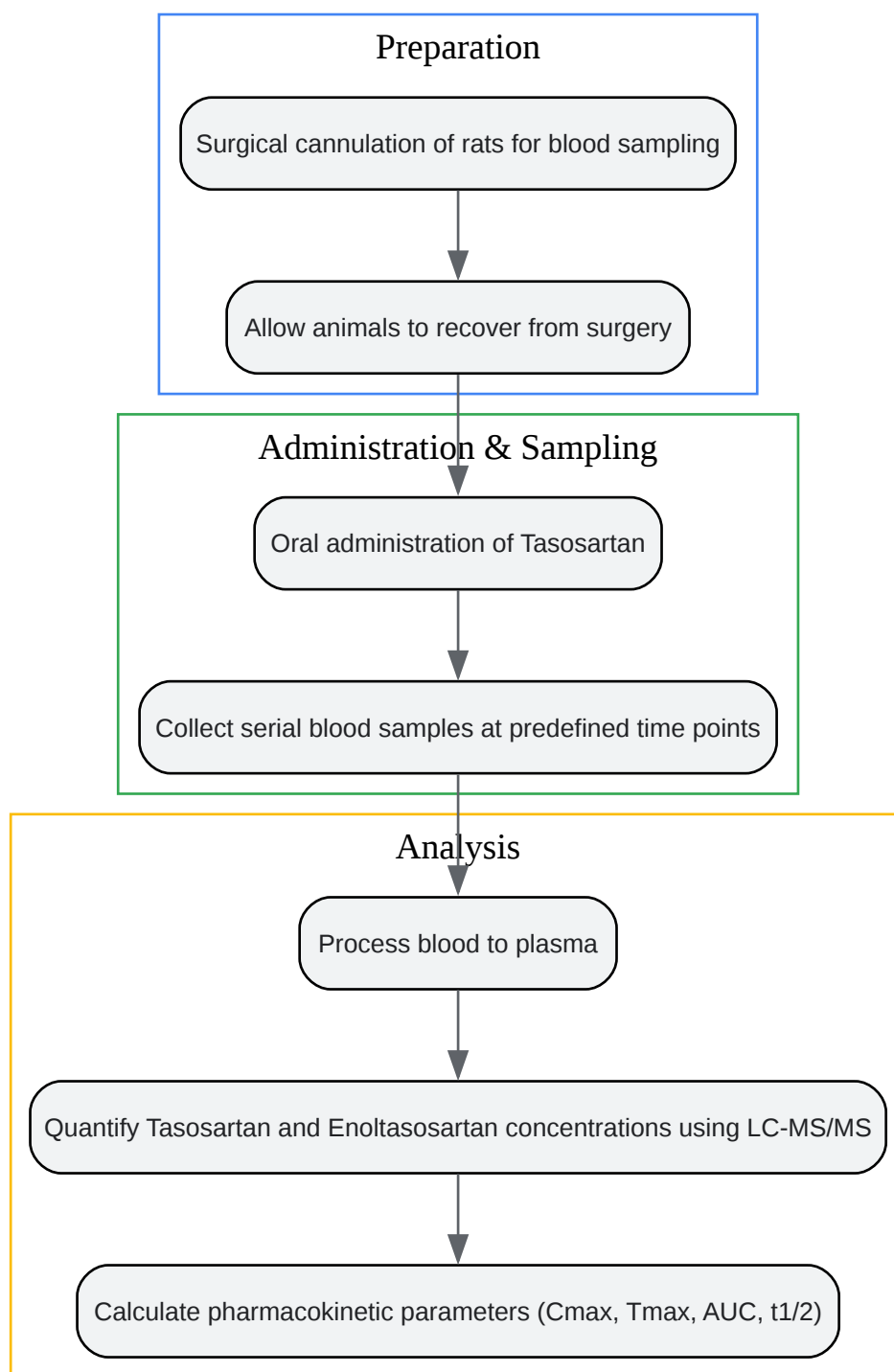
These application notes provide a summary of available preclinical data and generalized protocols for the administration of **Tasosartan** in animal models, intended to guide researchers in the fields of pharmacology and drug development. It is important to note that the development of **Tasosartan** was discontinued, and as such, comprehensive preclinical data is not fully available in the public domain. Where specific data for **Tasosartan** is unavailable, information from closely related compounds or general principles of preclinical testing for this drug class are provided for guidance.

Mechanism of Action Signaling Pathway

Tasosartan exerts its pharmacological effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This

blockade disrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion, ultimately resulting in a decrease in blood pressure.





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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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